5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent and catalyst to form the tetrazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines or other nitrogen heterocycles.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a thiadiazole ring instead of a tetrazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Similar in structure but contains an oxadiazole ring.
Uniqueness
5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the isopropyl group further differentiates it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-propan-2-yltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVMQJAGZJIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.